Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromine atom and the Boc (tert-butoxycarbonyl) protecting group in this compound suggests its potential utility in various chemical reactions and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate typically involves the following steps:
Bromination: The indole ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Protection: The indole nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Acrylation: The protected and brominated indole is then subjected to a Heck reaction with methyl acrylate in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free indole.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines) in the presence of a base like potassium carbonate.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Palladium catalysts with appropriate ligands under inert atmosphere.
Major Products
Substitution: Various substituted indoles depending on the nucleophile used.
Deprotection: The free indole derivative.
Coupling: Complex indole-based molecules with extended conjugation or functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the indole moiety suggests potential interactions with tryptophan-binding proteins or serotonin receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl (Z)-3-(5-Bromo-3-indolyl)acrylate: Lacks the Boc protecting group, which might affect its reactivity and biological activity.
Methyl (Z)-3-(5-Chloro-1-Boc-3-indolyl)acrylate: Substitution of bromine with chlorine, which could influence its chemical properties and reactivity.
Methyl (Z)-3-(5-Bromo-1-Boc-2-indolyl)acrylate: Variation in the position of the Boc group, potentially altering its chemical behavior.
Uniqueness
Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate is unique due to the combination of the bromine atom and the Boc protecting group, which provides specific reactivity patterns and potential for selective transformations in synthetic chemistry.
Properties
Molecular Formula |
C17H18BrNO4 |
---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3-[(Z)-3-methoxy-3-oxoprop-1-enyl]indole-1-carboxylate |
InChI |
InChI=1S/C17H18BrNO4/c1-17(2,3)23-16(21)19-10-11(5-8-15(20)22-4)13-9-12(18)6-7-14(13)19/h5-10H,1-4H3/b8-5- |
InChI Key |
NMBXSXYZZUQPIQ-YVMONPNESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)/C=C\C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.